![molecular formula C8H11N3O B1461185 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one CAS No. 46001-09-6](/img/structure/B1461185.png)
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
概要
説明
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoazepines This compound is characterized by a fused ring system that includes a pyrimidine ring and an azepine ring
作用機序
Target of Action
The primary target of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one, also known as 3,5,6,7,8,9-hexahydro-4h-pyrimido[4,5-d]azepin-4-one, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, TRPV1, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with TRPV1 activation .
Biochemical Pathways
Given its role as a trpv1 antagonist, it likely impacts pathways related to pain perception and inflammation, as trpv1 is known to play a key role in these processes .
Pharmacokinetics
The compound has been identified as having good in vitro and in vivo potency and acceptable physical properties , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a TRPV1 antagonist, the action of this compound at the molecular and cellular level would likely result in the inhibition of TRPV1-mediated responses. This could potentially lead to a reduction in pain perception and inflammation .
生化学分析
Biochemical Properties
6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one plays a significant role in various biochemical reactions. It has been identified as a potent antagonist of the TRPV1 receptor, a protein involved in pain perception and inflammation . The interaction between this compound and TRPV1 involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to reduced pain and inflammation, making the compound a potential candidate for analgesic and anti-inflammatory therapies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions, due to its interaction with the TRPV1 receptor . By inhibiting TRPV1, the compound can modulate calcium influx into cells, affecting various downstream signaling pathways. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the TRPV1 receptor The compound fits into the receptor’s binding pocket, blocking the activation of TRPV1 by endogenous ligands This blockade prevents the receptor from opening its ion channel, thereby inhibiting calcium ion influx
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on TRPV1, leading to sustained reductions in pain and inflammation in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPV1 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, converting the compound into more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high TRPV1 expression, such as sensory neurons and inflammatory sites. This targeted distribution enhances its therapeutic potential by concentrating its effects where they are most needed.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the TRPV1 receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can be achieved through a multicomponent reaction involving the condensation of appropriate starting materials. One common method involves the reaction of 5-aminoindazole, barbituric acid, and an aldehyde under mild reaction conditions. The reaction is typically carried out in ethanol as the solvent and may involve the use of a deep eutectic mixture as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of non-hazardous solvents and catalysts is preferred to enhance the eco-compatibility of the process .
化学反応の分析
Types of Reactions
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepine compounds .
科学的研究の応用
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
Similar Compounds
Some compounds similar to 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one include:
- 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
- 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Uniqueness
This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNFPZIIHKFPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676979 | |
| Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46001-09-6 | |
| Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
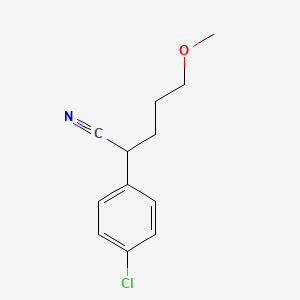

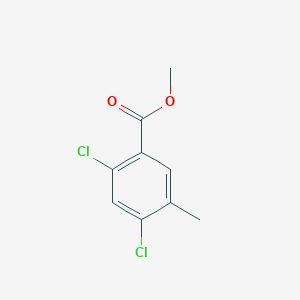
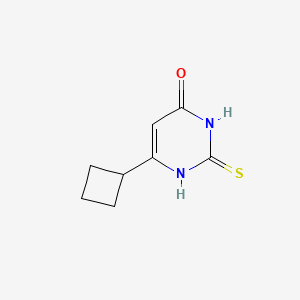




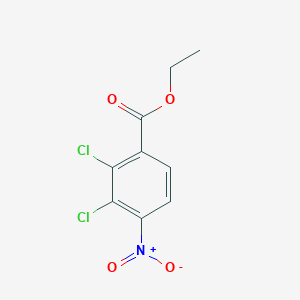

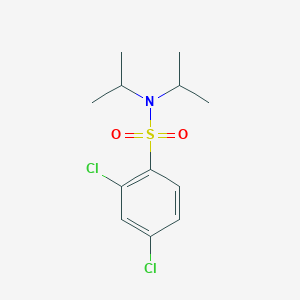
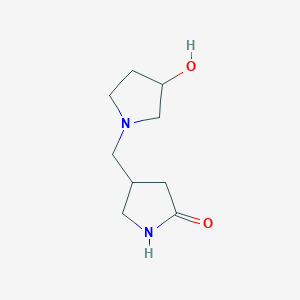
![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)
